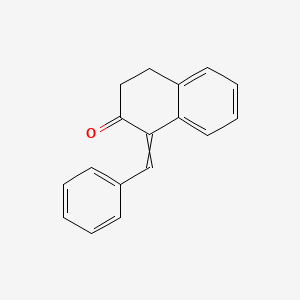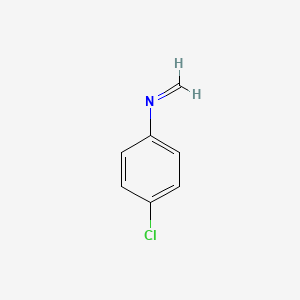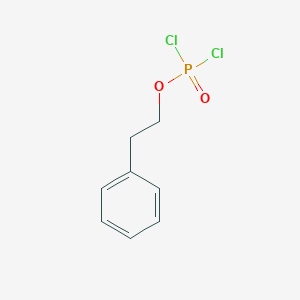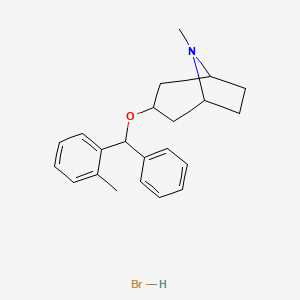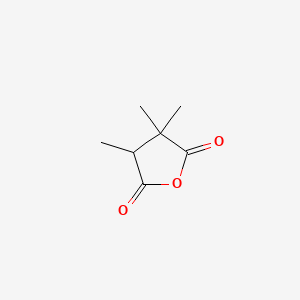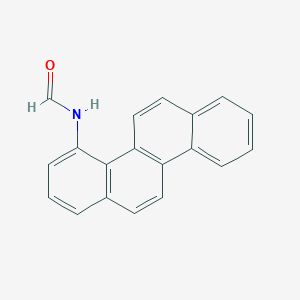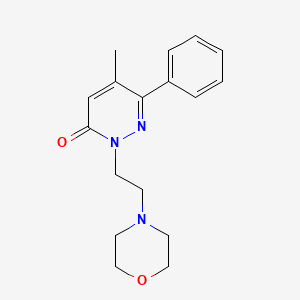![molecular formula C10H14 B14679730 Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- CAS No. 33458-11-6](/img/structure/B14679730.png)
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- is a bicyclic compound with the molecular formula C9H12. It is also known as 5-vinyl-2-norbornene. This compound is characterized by its unique bicyclic structure, which consists of two fused rings, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- can be synthesized through several methods. One common approach involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile such as vinylacetylene. The reaction typically occurs under controlled temperature and pressure conditions to yield the desired bicyclic product.
Industrial Production Methods
In industrial settings, the production of bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- often involves catalytic processes. For instance, the vinylic polymerization of norbornene with cobalt (II) compounds and metallocenes in the presence of methylaluminoxane (MAO) has been reported . These methods ensure high yield and purity of the compound, making it suitable for large-scale applications.
Análisis De Reacciones Químicas
Types of Reactions
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide to form corresponding diols.
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon can reduce the double bonds in the compound.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: Bromine in carbon tetrachloride at low temperatures.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of saturated bicyclic compounds.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a monomer in polymerization reactions to produce high-performance polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its role in drug development, particularly in the synthesis of complex pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- involves its ability to participate in various chemical reactions due to its strained bicyclic structure. The compound’s double bonds are reactive sites that can undergo addition reactions, making it a valuable intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Bicyclo[2.2.1]hept-2-ene:
5-vinyl-2-norbornene: A stereoisomer with different spatial arrangement of atoms.
2-vinylbicyclo[2.2.1]hept-5-ene: Another isomer with variations in the position of the vinyl group.
Uniqueness
Bicyclo[2.2.1]hept-2-ene, 5-ethenyl-5-methyl- is unique due to its specific substituents, which impart distinct chemical properties and reactivity. The presence of the ethenyl and methyl groups enhances its utility in various synthetic applications, making it a valuable compound in both research and industrial contexts.
Propiedades
Número CAS |
33458-11-6 |
|---|---|
Fórmula molecular |
C10H14 |
Peso molecular |
134.22 g/mol |
Nombre IUPAC |
5-ethenyl-5-methylbicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C10H14/c1-3-10(2)7-8-4-5-9(10)6-8/h3-5,8-9H,1,6-7H2,2H3 |
Clave InChI |
SVLPZOWDVPMLAH-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2CC1C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Chloro-4-(2-chlorophenyl)naphtho[2,3-c]furan-1,3-dione](/img/structure/B14679654.png)
